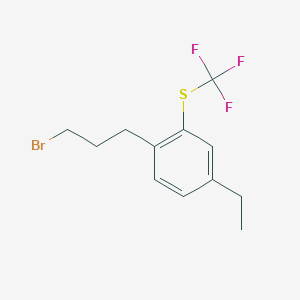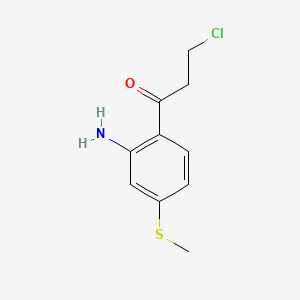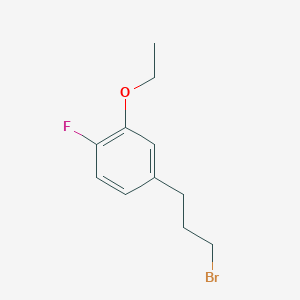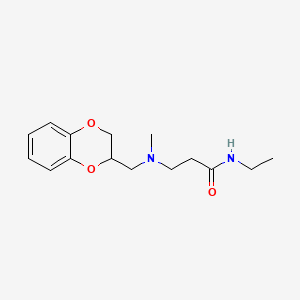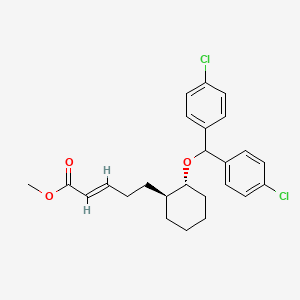
2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- is a complex organic compound with the molecular formula C25H28Cl2O3 and a molecular weight of 447.3940 . This compound is characterized by the presence of a pentenoic acid moiety, a bis(4-chlorophenyl)methoxy group, and a cyclohexyl ring, making it a unique and interesting subject for chemical research.
Métodos De Preparación
The synthesis of 2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- involves several steps. The synthetic route typically starts with the preparation of the pentenoic acid derivative, followed by the introduction of the bis(4-chlorophenyl)methoxy group and the cyclohexyl ring. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Análisis De Reacciones Químicas
2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- involves interactions with specific molecular targets and pathways. The bis(4-chlorophenyl)methoxy group is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The cyclohexyl ring provides structural stability and influences the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar compounds include other pentenoic acid derivatives and bis(4-chlorophenyl)methoxy-containing compounds. Compared to these, 2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- stands out due to its unique combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
101976-94-7 |
|---|---|
Fórmula molecular |
C25H28Cl2O3 |
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
methyl (E)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate |
InChI |
InChI=1S/C25H28Cl2O3/c1-29-24(28)9-5-3-7-18-6-2-4-8-23(18)30-25(19-10-14-21(26)15-11-19)20-12-16-22(27)17-13-20/h5,9-18,23,25H,2-4,6-8H2,1H3/b9-5+/t18-,23+/m0/s1 |
Clave InChI |
GQOMWWXTYFTASA-NMZWHVSPSA-N |
SMILES isomérico |
COC(=O)/C=C/CC[C@@H]1CCCC[C@H]1OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
SMILES canónico |
COC(=O)C=CCCC1CCCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


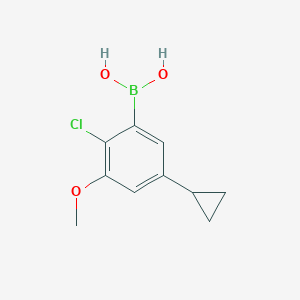
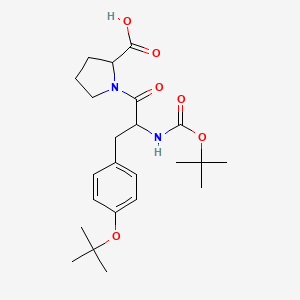
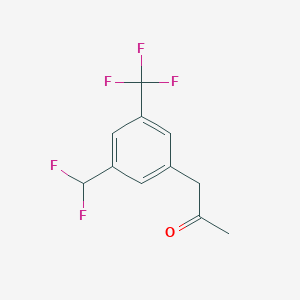
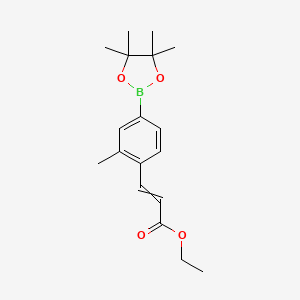
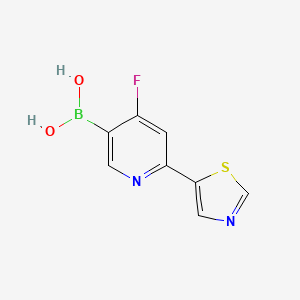
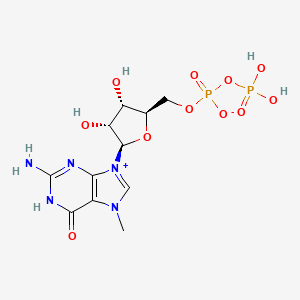
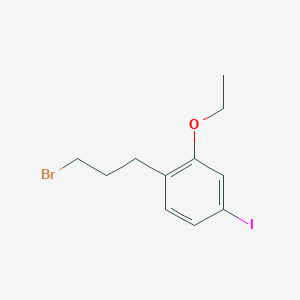
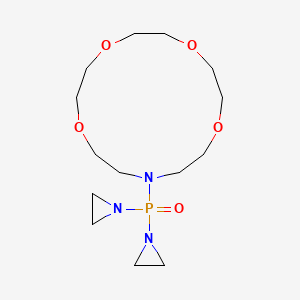
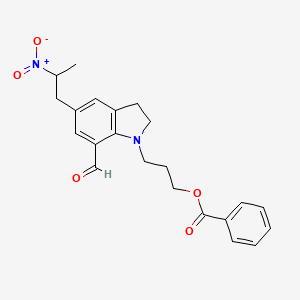
![N-Pentyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14074010.png)
